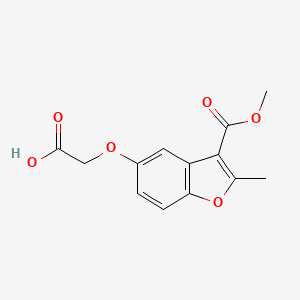

2-((3-(Methoxycarbonyl)-2-methylbenzofuran-5-yl)oxy)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Carboxylic acids, such as acetic acid, are organic compounds that incorporate a carboxyl functional group, CO2H . The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape .

Synthesis Analysis

The synthesis of carboxylic acids often involves the oxidation of alcohols or aldehydes . For example, methoxyacetic acid is produced when methyl glycol is oxidized with concentrated nitric acid .Molecular Structure Analysis

The molecular structure of carboxylic acids involves a carbonyl group (C=O) and a hydroxyl group (-OH) attached to the same carbon . This forms a carboxyl group (-COOH). The presence of these polar groups leads to the ability of carboxylic acids to form hydrogen bonds, contributing to their physical and chemical properties .Chemical Reactions Analysis

Carboxylic acids can undergo a variety of chemical reactions, including esterification, amide formation, and decarboxylation . They can also act as acids, donating a proton (H+) from the hydroxyl group, and forming a carboxylate anion .Physical and Chemical Properties Analysis

Carboxylic acids generally have higher boiling points than similar-sized organic molecules that do not contain a carboxyl group . This is due to the presence of intermolecular hydrogen bonding . They are also generally polar and can participate in hydrogen bonding, making them soluble in water .Applications De Recherche Scientifique

Chemical Synthesis and Modification

The acylation of benzofurans, including compounds structurally related to 2-((3-(Methoxycarbonyl)-2-methylbenzofuran-5-yl)oxy)acetic acid, has been explored in various studies. Acylation reactions involving dimethyl-4-hydroxybenzofuran with different acetic acids have led to a mixture of acyl compounds, demonstrating the chemical versatility and reactivity of benzofuran derivatives in synthesizing diverse molecular structures (Kawase, Nanbu, & Miyoshi, 1968). Additionally, the Stobbe condensation method has been applied to synthesize benzofuran derivatives, indicating the compound's relevance in constructing complex heterocyclic frameworks (Abdel‐Wahhab & El-Assal, 1968).

Biological Activity and Applications

Compounds with structures similar to this compound have been identified for their biological activities. For example, certain benzofuran derivatives have been isolated as germination inhibitory constituents from plants, suggesting potential applications in agriculture for controlling weed germination and growth (Oh et al., 2002). This indicates the potential of benzofuran derivatives in developing natural herbicides or growth regulators.

Environmental and Biodegradation Studies

Research into the biodegradation of aromatic acids by microorganisms such as Pseudomonas putida has included compounds structurally akin to this compound. These studies provide insights into the environmental degradation of synthetic organic compounds and the potential for bioremediation applications (Donnelly & Dagley, 1980).

Novel Synthetic Routes and Catalysts

The synthesis of novel heterocyclic compounds from benzofuran derivatives highlights the utility of these compounds in developing new pharmaceuticals and materials. The use of specific reaction conditions and catalysts to create polycyclic heteroaromatic compounds underscores the compound's role in synthetic organic chemistry and drug discovery processes (Patankar, Khombare, Khanwelkar, & Shet, 2008).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2-[(3-methoxycarbonyl-2-methyl-1-benzofuran-5-yl)oxy]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O6/c1-7-12(13(16)17-2)9-5-8(18-6-11(14)15)3-4-10(9)19-7/h3-5H,6H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCZRMVHQPWJUIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OCC(=O)O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/no-structure.png)

![(E)-2,5-dichloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2725515.png)

![6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime](/img/structure/B2725517.png)

![2,6-difluoro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2725519.png)

![2-[(4-Chloro-2-hydroxyphenyl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B2725525.png)

![1-Methyl-4-[[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]pyridin-2-one](/img/structure/B2725526.png)

![Ethyl 4-[[6,7-dimethoxy-2-(3-methoxybenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2725529.png)

![6-[2-(4-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2725531.png)

![2-[(3,3-Difluorocyclobutyl)methoxy]-6-methylpyrazine](/img/structure/B2725533.png)